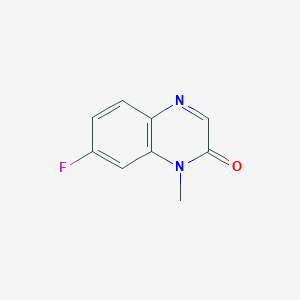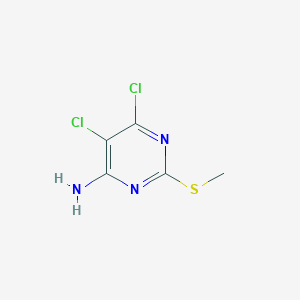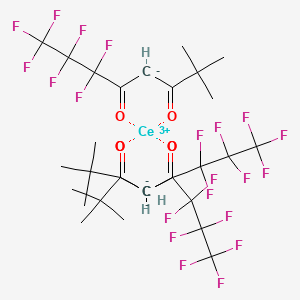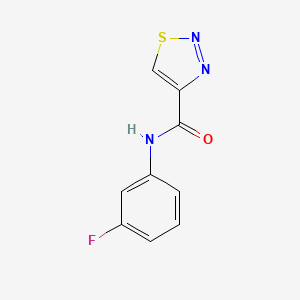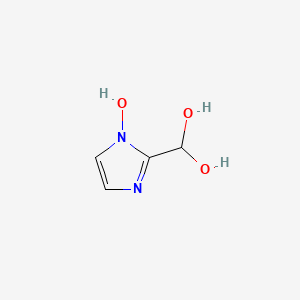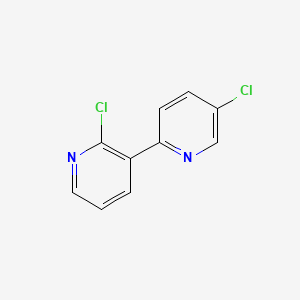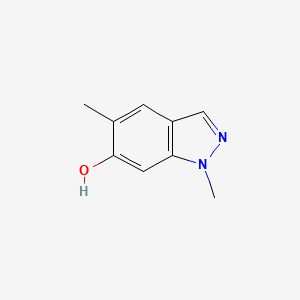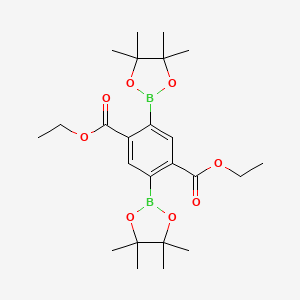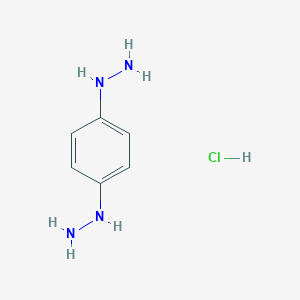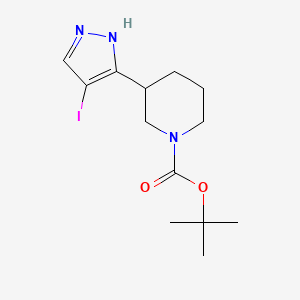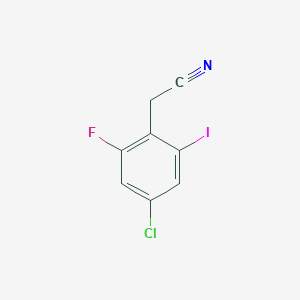![molecular formula C23H24ClN3O2S B13122428 N-((trans-4-(5-Chloro-[3,4'-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide](/img/structure/B13122428.png)
N-((trans-4-(5-Chloro-[3,4'-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((trans-4-(5-Chloro-[3,4’-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((trans-4-(5-Chloro-[3,4’-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide typically involves multiple steps, including the formation of the bipyridine core, the cyclohexyl group attachment, and the final coupling with the methoxythiophene carboxamide. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
N-((trans-4-(5-Chloro-[3,4’-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (for halogenation) and organometallic compounds (for metalation).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
科学的研究の応用
N-((trans-4-(5-Chloro-[3,4’-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-((trans-4-(5-Chloro-[3,4’-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The bipyridine moiety can bind to metal ions, influencing enzymatic activities and cellular processes. The cyclohexyl group and methoxythiophene carboxamide can modulate the compound’s lipophilicity and bioavailability, affecting its distribution and efficacy in biological systems.
類似化合物との比較
Similar Compounds
- N-((trans-4-(3-Chloro-4-cyanophenoxy)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide
- N-((trans-4-(4-Methyl-1-piperazinyl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide
Uniqueness
N-((trans-4-(5-Chloro-[3,4’-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bipyridine moiety allows for metal ion coordination, while the cyclohexyl group provides structural rigidity. The methoxythiophene carboxamide enhances its potential for biological activity and therapeutic applications.
特性
分子式 |
C23H24ClN3O2S |
|---|---|
分子量 |
442.0 g/mol |
IUPAC名 |
N-[[4-(5-chloro-3-pyridin-4-ylpyridin-2-yl)cyclohexyl]methyl]-5-methoxythiophene-2-carboxamide |
InChI |
InChI=1S/C23H24ClN3O2S/c1-29-21-7-6-20(30-21)23(28)27-13-15-2-4-17(5-3-15)22-19(12-18(24)14-26-22)16-8-10-25-11-9-16/h6-12,14-15,17H,2-5,13H2,1H3,(H,27,28) |
InChIキー |
BYWHUEPUXRTECY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(S1)C(=O)NCC2CCC(CC2)C3=C(C=C(C=N3)Cl)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


